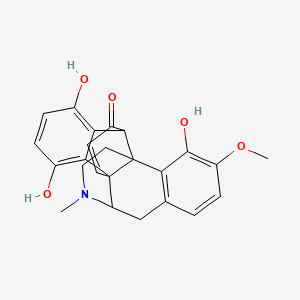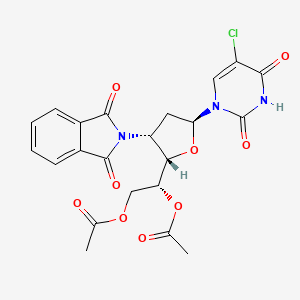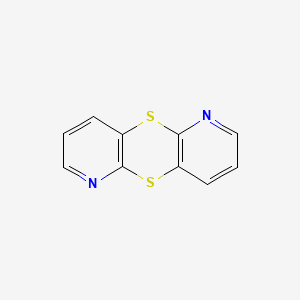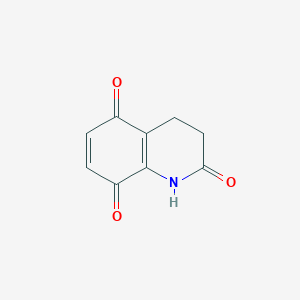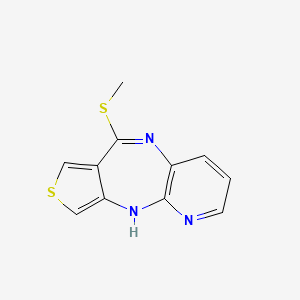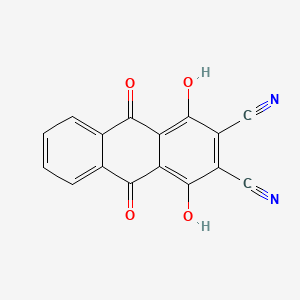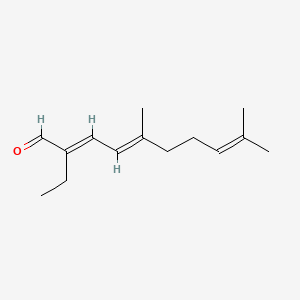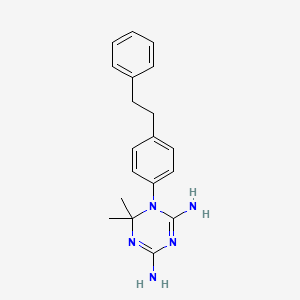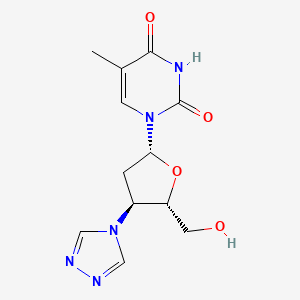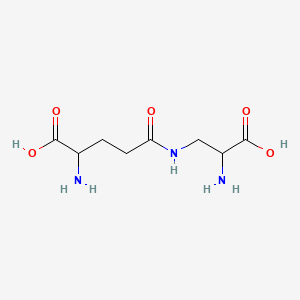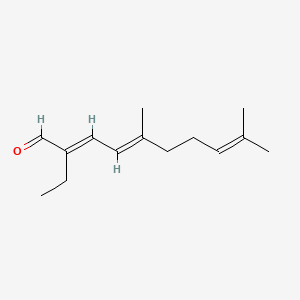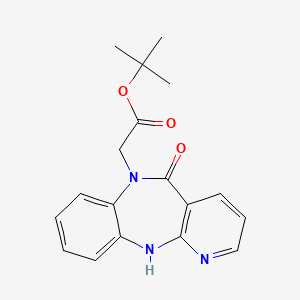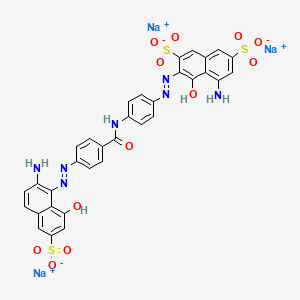
Trisodium 5-amino-3-((4-((4-((2-amino-8-hydroxy-6-sulphonato-1-naphthyl)azo)benzoyl)amino)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trisodium 5-amino-3-((4-((4-((2-amino-8-hydroxy-6-sulphonato-1-naphthyl)azo)benzoyl)amino)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications, particularly in textiles and inks. The compound’s structure features multiple azo groups, which are responsible for its intense coloration.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 5-amino-3-((4-((4-((2-amino-8-hydroxy-6-sulphonato-1-naphthyl)azo)benzoyl)amino)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate typically involves several steps:
Diazotization: The process begins with the diazotization of 2-amino-8-hydroxy-6-sulphonato-1-naphthyl. This involves treating the amine with nitrous acid under acidic conditions to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-aminobenzoyl to form the first azo linkage.
Further Diazotization and Coupling: The intermediate product undergoes further diazotization and coupling with another aromatic amine, such as 4-aminophenyl, to form the second azo linkage.
Final Coupling: The final product is obtained by coupling the intermediate with 5-amino-4-hydroxynaphthalene-2,7-disulphonate under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium salts and to achieve high coupling efficiency. The final product is purified through crystallization and filtration processes to remove any impurities.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups, leading to the formation of quinone-like structures.
Reduction: Reduction of the azo groups can break the azo linkages, resulting in the formation of aromatic amines.
Substitution: The sulphonate groups can participate in substitution reactions, where they can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic medium.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of aromatic amines such as 2-amino-8-hydroxy-1-naphthyl and 4-aminobenzoyl derivatives.
Substitution: Formation of alkylated or acylated derivatives.
科学研究应用
Chemistry
In chemistry, Trisodium 5-amino-3-((4-((4-((2-amino-8-hydroxy-6-sulphonato-1-naphthyl)azo)benzoyl)amino)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate is used as a pH indicator due to its color-changing properties in different pH environments. It is also employed in the study of azo compound reactions and mechanisms.
Biology
In biological research, this compound is used as a staining agent for various biological tissues, helping to visualize cellular components under a microscope. Its ability to bind to specific proteins and nucleic acids makes it valuable in histological studies.
Medicine
In medicine, the compound is explored for its potential use in diagnostic assays and as a marker in certain biochemical tests. Its interaction with biological molecules can help in the detection of specific enzymes or metabolites.
Industry
Industrially, this compound is widely used as a dye in textiles, inks, and plastics. Its stability and vibrant color make it a preferred choice for coloring materials.
作用机制
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are responsible for the color changes observed in different environments. The sulphonate groups enhance the solubility of the compound in water, facilitating its interaction with various substrates. The molecular targets include proteins and nucleic acids, where the compound can form non-covalent interactions, aiding in staining and visualization.
相似化合物的比较
Similar Compounds
- Trisodium 4-amino-3-((4-((4-((2-amino-8-hydroxy-1-naphthyl)azo)benzoyl)amino)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate
- Trisodium 3-amino-4-((4-((4-((2-amino-8-hydroxy-1-naphthyl)azo)benzoyl)amino)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate
Uniqueness
Trisodium 5-amino-3-((4-((4-((2-amino-8-hydroxy-6-sulphonato-1-naphthyl)azo)benzoyl)amino)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate is unique due to its specific arrangement of azo groups and sulphonate functionalities, which confer distinct color properties and solubility characteristics. Compared to similar compounds, it offers enhanced stability and a broader range of applications in various fields.
属性
CAS 编号 |
85721-13-7 |
|---|---|
分子式 |
C33H22N7Na3O12S3 |
分子量 |
873.7 g/mol |
IUPAC 名称 |
trisodium;5-amino-3-[[4-[[4-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]benzoyl]amino]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C33H25N7O12S3.3Na/c34-24-10-3-17-11-23(54(47,48)49)15-26(41)29(17)30(24)39-37-20-4-1-16(2-5-20)33(43)36-19-6-8-21(9-7-19)38-40-31-27(55(50,51)52)13-18-12-22(53(44,45)46)14-25(35)28(18)32(31)42;;;/h1-15,41-42H,34-35H2,(H,36,43)(H,44,45,46)(H,47,48,49)(H,50,51,52);;;/q;3*+1/p-3 |
InChI 键 |
SNPQCBOTHNEHBK-UHFFFAOYSA-K |
规范 SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)N=NC5=C(C=CC6=CC(=CC(=C65)O)S(=O)(=O)[O-])N.[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


